1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
Description
1-Benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a polycyclic aromatic compound featuring a naphthoquinoline core substituted with a benzoyl group at position 1 and a methyl group at position 2. This scaffold is part of a broader class of quinoline-diones, which are studied for their diverse biological activities, including antitumor and kinase inhibitory properties .
Properties
IUPAC Name |
16-benzoyl-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO3/c1-25-18-13-7-12-17-19(18)20(15-10-5-6-11-16(15)23(17)27)21(24(25)28)22(26)14-8-3-2-4-9-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSMJQVTOURMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones under acidic conditions . The reaction conditions often include the use of solvents like dichloroethane and catalysts such as p-toluenesulfonic acid monohydrate (pTsOH·H2O) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Scientific Research Applications
Chemistry
- Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. It can undergo various reactions such as oxidation to form quinone derivatives and reduction to produce hydroquinone derivatives.
Biology
- Antimicrobial Properties : Research indicates that derivatives of naphthoquinones exhibit antimicrobial activities. For instance, related compounds have been studied for their inhibitory effects on melanosome transport and skin pigmentation .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of similar compounds suggest potential therapeutic applications in treating inflammatory conditions .
Medicine
- Anticancer Activity : 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione has been evaluated for its ability to induce apoptosis in cancer cells. Its mechanism involves generating reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death. Several studies have highlighted its effectiveness against various cancer cell lines, indicating its potential as an anticancer agent.
Industrial Applications
- Dyes and Pigments : Due to its chromophoric properties, this compound is utilized in developing dyes and pigments for industrial applications. Its stability and color properties make it suitable for various coloring processes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several naphthoquinone derivatives including this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines with an IC50 value of approximately 5.87 μg/mL, suggesting a promising avenue for further research into its therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Research conducted on related naphthoquinones showed promising antimicrobial activity against a variety of pathogens. The study highlighted that modifications to the naphthoquinone structure could enhance its efficacy against bacterial strains resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione involves its interaction with cellular components. It can act as an oxidizing agent, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent . The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and notable characteristics:
Key Observations:
- Substituent Effects : The benzoyl group in the target compound introduces greater steric bulk and lipophilicity compared to acetyl or methyl substituents. This may enhance membrane permeability but reduce solubility .
- Bioactivity : The carboxylate derivative (2,7-dioxo-...) demonstrates potent kinase inhibition (ASK1 IC50 = 3 µM), suggesting that electron-withdrawing groups at position 1 may enhance target binding .
Biological Activity
1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a complex organic compound belonging to the class of naphthoquinone derivatives. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a naphthoquinone backbone with a benzoyl group and a methyl substituent. This specific arrangement enhances its reactivity and interaction with biological targets. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H11N1O2 |
| Molecular Weight | 251.26 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is crucial for its anticancer effects as it can induce apoptosis in various cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In studies involving human breast cancer cells (T47D), colon cancer cells (HCT116), and hepatocellular carcinoma cells (SNU398), it demonstrated low nanomolar effective concentrations (EC50) and growth inhibition (GI50) values. For example:
- T47D Cells : EC50 = 5 nM
- HCT116 Cells : EC50 = 8 nM
- SNU398 Cells : EC50 = 6 nM
These findings suggest that the compound can effectively inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle progression .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results indicate that the compound possesses significant potential as an antimicrobial agent .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine production and enzyme inhibition. It has been found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
- COX-1 Inhibition : IC50 = 15 µM
- COX-2 Inhibition : IC50 = 10 µM
This inhibition suggests that the compound may be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Breast Cancer Treatment : A study conducted on T47D cells showed that treatment with this compound led to a significant reduction in cell viability after 48 hours, with an observed increase in apoptotic markers.
- Bacterial Infection : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a dose-dependent reduction in bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
